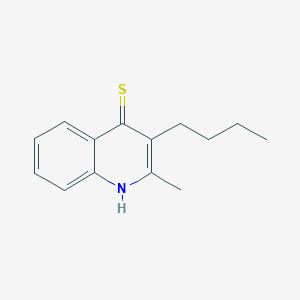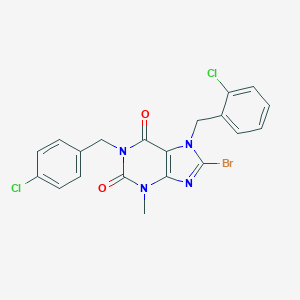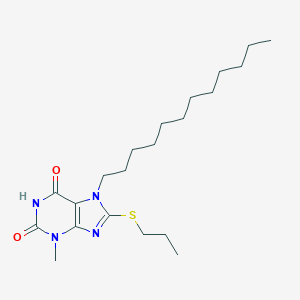
6-chloro-6'-methyl-4,4'-diphenyl-2',3-biquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-2-aminobenzophenone with 6-methyl-2-aminobenzophenone in the presence of a cyclizing agent can yield the desired biquinolinyl compound. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis .
化学反応の分析
Types of Reactions
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
科学的研究の応用
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes
作用機序
The mechanism of action of 6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The compound’s structural features allow it to intercalate into DNA, inhibiting replication and transcription processes. Additionally, it can interact with enzymes, altering their activity and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- 6’-Bromo-6-chloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dibromo-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
- 6,6’-Dichloro-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one
Uniqueness
6’-Chloro-6-methyl-4,4’-diphenyl-1’H-[2,3’]biquinolinyl-2’-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methyl groups on the quinoline rings enhances its reactivity and potential for diverse applications .
特性
分子式 |
C31H21ClN2O |
|---|---|
分子量 |
473g/mol |
IUPAC名 |
6-chloro-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H21ClN2O/c1-19-12-14-26-24(16-19)23(20-8-4-2-5-9-20)18-28(33-26)30-29(21-10-6-3-7-11-21)25-17-22(32)13-15-27(25)34-31(30)35/h2-18H,1H3,(H,34,35) |
InChIキー |
WZYUCWKLLCKBPA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((4-bromophenyl){5-hydroxy-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-4-yl}methyl)malononitrile](/img/structure/B406177.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406184.png)




![6-(Ethyloxy)-2-methyl-3-{[4-(methyloxy)phenyl]methyl}quinolin-4-yl hydrosulfide](/img/structure/B406190.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406192.png)


![2-(Dichloromethyl)-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406198.png)
